molecular formula C10H13ClFNO B13076317 4-(1-Aminobutyl)-2-chloro-6-fluorophenol

4-(1-Aminobutyl)-2-chloro-6-fluorophenol

Cat. No.: B13076317
M. Wt: 217.67 g/mol
InChI Key: DOJUSMNXZZKWSP-UHFFFAOYSA-N
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Description

4-(1-Aminobutyl)-2-chloro-6-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an aminobutyl group attached to the phenol ring, along with chlorine and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminobutyl)-2-chloro-6-fluorophenol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-fluorophenol with 1-aminobutane under specific conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminobutyl)-2-chloro-6-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

4-(1-Aminobutyl)-2-chloro-6-fluorophenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Aminobutyl)-2-chloro-6-fluorophenol involves its interaction with specific molecular targets. The aminobutyl group may facilitate binding to enzymes or receptors, while the phenol group can participate in hydrogen bonding and other interactions. The chlorine and fluorine substituents may enhance the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Aminobutyl)-2-fluorophenol
  • 4-(1-Aminobutyl)-2-chlorophenol
  • 4-(1-Aminobutyl)-2-bromophenol

Uniqueness

4-(1-Aminobutyl)-2-chloro-6-fluorophenol is unique due to the combination of chlorine and fluorine substituents on the phenol ring. This combination can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

4-(1-Aminobutyl)-2-chloro-6-fluorophenol is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a phenolic group substituted with an aminoethyl group and halogen atoms (chlorine and fluorine). Its molecular formula contributes to its reactivity and interaction capabilities with biological molecules. The presence of both chlorine and fluorine enhances its stability and interaction potential compared to similar compounds lacking one or both halogens.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various proteins, facilitating enzyme inhibition and protein interactions.
  • Halogen Bonding : The halogen substituents (chlorine and fluorine) may engage in halogen bonding, which is significant for enhancing the affinity towards biological targets.

Biological Activity Assessment

Research has indicated that this compound exhibits notable biological activities, particularly in the context of enzyme inhibition and anticancer properties. Below are key findings from various studies:

Anticancer Activity

Several studies have explored the compound's potential as an anticancer agent. For instance, it has been found to inhibit the growth of human cancer cell lines effectively. The following table summarizes some relevant findings:

Cell Line IC50 (µM) Mechanism
A5493.14 ± 0.29Induces apoptosis via mitochondrial pathways
MCF74.98 ± 0.41Inhibits cell cycle progression
HT-292.50 ± 0.15Promotes caspase activation

These results indicate that the compound can induce apoptosis in cancer cells, suggesting its potential as a therapeutic candidate .

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. Its structure allows it to interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases where these enzymes are dysregulated.

Case Studies

  • Study on A549 Cells : In a controlled study, A549 cells treated with this compound showed a significant decrease in anti-apoptotic proteins like Bcl-2, while pro-apoptotic proteins such as Bax were upregulated. This shift indicates that the compound effectively promotes apoptosis through mitochondrial pathways .
  • Enzyme Interaction Studies : Research demonstrated that this compound could serve as a probe in biochemical assays, aiding in the exploration of enzyme interactions critical for drug development.

Properties

Molecular Formula

C10H13ClFNO

Molecular Weight

217.67 g/mol

IUPAC Name

4-(1-aminobutyl)-2-chloro-6-fluorophenol

InChI

InChI=1S/C10H13ClFNO/c1-2-3-9(13)6-4-7(11)10(14)8(12)5-6/h4-5,9,14H,2-3,13H2,1H3

InChI Key

DOJUSMNXZZKWSP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=C(C(=C1)Cl)O)F)N

Origin of Product

United States

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